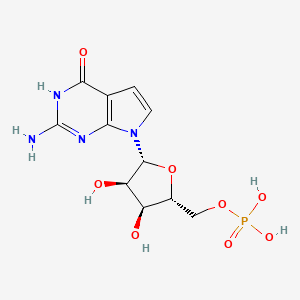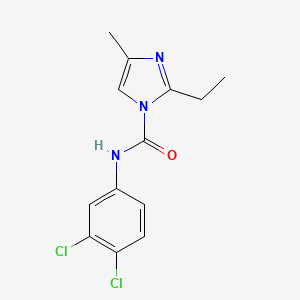
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an imidazole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst like triphenylphosphine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation .
Comparación Con Compuestos Similares
Propanil: An anilide herbicide with a similar dichlorophenyl group.
DCMU: An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide stands out due to its unique imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
85873-15-0 |
|---|---|
Fórmula molecular |
C13H13Cl2N3O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-ethyl-4-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-12-16-8(2)7-18(12)13(19)17-9-4-5-10(14)11(15)6-9/h4-7H,3H2,1-2H3,(H,17,19) |
Clave InChI |
HGFPAHJQOPSAFN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


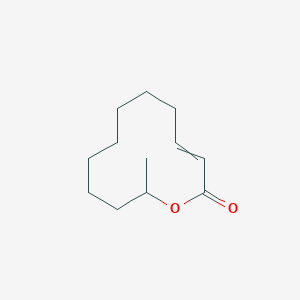
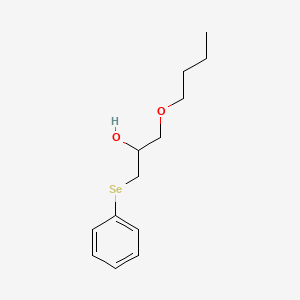

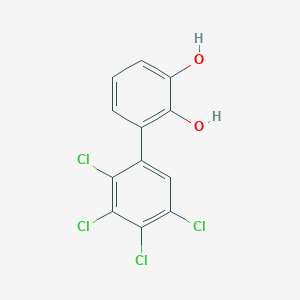
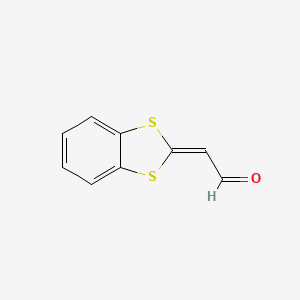


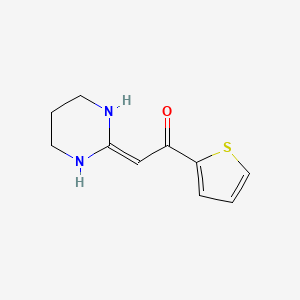
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)



